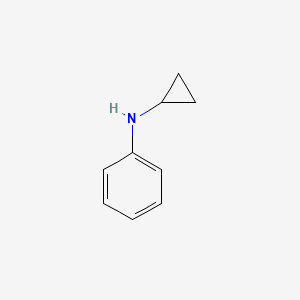

N-Cyclopropylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTWIFLKURJQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426812 | |

| Record name | N-Cyclopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34535-98-3 | |

| Record name | N-Cyclopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Cyclopropylaniline Synthesis via Buchwald-Hartwig Amination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-cyclopropylaniline and its derivatives through the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, offering a versatile and efficient method for the formation of C–N bonds.[1] Its significance is particularly pronounced in pharmaceutical and materials science, where the N-aryl cyclopropylamine motif is a key structural element in many biologically active compounds and functional materials. This guide will delve into the core aspects of this reaction, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Concepts of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide or pseudohalide (such as a triflate) in the presence of a palladium catalyst and a base.[1] The reaction's success hinges on the careful selection of the catalyst system, which typically consists of a palladium precursor and a phosphine-based ligand. The ligand plays a crucial role in stabilizing the palladium center and promoting the key steps of the catalytic cycle.[2]

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium amido complex. The final step is reductive elimination, which forms the desired C–N bond and regenerates the active Pd(0) catalyst.[3]

Data Presentation: A Comparative Overview of Reaction Systems

The following tables summarize quantitative data from various reported syntheses of N-cyclopropylanilines via Buchwald-Hartwig amination, showcasing the influence of different catalysts, ligands, bases, and aryl halides on reaction yields.

Table 1: Synthesis of this compound from Bromobenzene

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | BrettPhos | KOr-Bu | Toluene | 80 | 18 | 85-92 | [4] |

| Pd₂(dba)₃ | BINAP | NaOr-Bu | Toluene | RT | - | 53 | [5] |

Table 2: Synthesis of Substituted N-Cyclopropylanilines from Various Aryl Halides

| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1-Bromo-3-chlorobenzene | Pd(OAc)₂ / BrettPhos | KOr-Bu | Toluene | 80 | 85-92 | [4] |

| 2-Bromoanisole | Pd(OAc)₂ / BrettPhos | KOr-Bu | Toluene | 80 | 85-92 | [4] |

| 4-Chlorobenzonitrile | adYPhos-Pd-G3 | NaOr-Bu | Dioxane | RT | 97 | [6] |

| Methyl 4-chlorobenzoate | adYPhos-Pd-G3 | NaOr-Bu | Dioxane | RT | 85 | [6] |

| 4'-Chloroacetophenone | adYPhos-Pd-G3 | NaOr-Bu | Dioxane | RT | 82 | [6] |

| 1-Bromo-4-chlorobenzene | adYPhos-Pd-G3 | NaOr-Bu | Dioxane | RT | 95 | [6] |

| 2-Chloropyridine | adYPhos-Pd-G3 | NaOr-Bu | Dioxane | RT | 88 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the data tables. These protocols are intended to serve as a practical guide for researchers in the lab.

Protocol 1: Synthesis of this compound using Pd(OAc)₂/BrettPhos

This protocol is adapted from a procedure described for the synthesis of this compound probes.[4]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

BrettPhos

-

Bromobenzene

-

Cyclopropylamine

-

Potassium tert-butoxide (KOr-Bu)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Silica gel

-

Schlenk tube (10 mL) with a Teflon-coated magnetic stir bar

-

Glovebox

-

Standard glassware for workup and purification

Procedure:

-

Inside a glovebox, a 10 mL Schlenk tube is charged with Pd(OAc)₂ (0.9 mg, 0.004 mmol) and BrettPhos (6.4 mg, 0.012 mmol).

-

The Schlenk tube is sealed, removed from the glovebox, and the atmosphere is exchanged with an inert gas (e.g., nitrogen or argon).

-

The Schlenk tube is then returned to the glovebox.

-

To the Schlenk tube, add bromobenzene (60.0 mg, 0.38 mmol), cyclopropylamine (26.2 mg, 0.459 mmol), KOr-Bu (64.3 mg, 0.573 mmol), and anhydrous toluene (2 mL).

-

The Schlenk tube is sealed tightly and removed from the glovebox.

-

The reaction mixture is heated to 80 °C and stirred for approximately 18 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.

-

The reaction mixture is diluted with ethyl acetate and filtered through a short pad of silica gel.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: General Procedure for the Monoarylation of Cyclopropylamine with Aryl Chlorides using a YPhos-based Catalyst

This protocol describes a general method for the coupling of various aryl chlorides with cyclopropylamine at room temperature.[6]

Materials:

-

adYPhos-Pd-G3 precatalyst

-

Aryl chloride (e.g., 4-chlorobenzonitrile)

-

Cyclopropylamine

-

Sodium tert-butoxide (NaOr-Bu)

-

Dioxane (anhydrous)

-

Standard glassware for reaction setup, workup, and purification

Procedure:

-

In an inert atmosphere glovebox, a reaction vessel is charged with the adYPhos-Pd-G3 precatalyst.

-

The aryl chloride (1.0 equiv) and anhydrous dioxane are added to the reaction vessel.

-

Cyclopropylamine (1.2 equiv) is then added, followed by the addition of NaOr-Bu (1.4 equiv).

-

The reaction vessel is sealed and the mixture is stirred at room temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.

-

The resulting crude product is purified by column chromatography to yield the desired N-arylcyclopropylamine.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis of this compound via Buchwald-Hartwig amination.

Caption: Experimental workflow for this compound synthesis.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Cyclopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-Cyclopropylaniline, a molecule of significant interest in medicinal chemistry and as a mechanistic probe in chemical and biological systems. This document details its known physicochemical parameters, outlines relevant experimental protocols, and visualizes key chemical and metabolic pathways.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively documented in publicly available literature. Therefore, data for its structural isomers (2-, 3-, and 4-cyclopropylaniline) are provided below as estimations. It is crucial to note that the position of the cyclopropyl group and its attachment to the nitrogen atom will influence these properties.

Table 1: Physicochemical Data for Cyclopropylanilines

| Property | Value | Compound | Source and Notes |

| Molecular Weight | 133.19 g/mol | This compound | Calculated |

| Molecular Formula | C₉H₁₁N | This compound | - |

| Melting Point | 36 °C | 4-Cyclopropylaniline | Experimental value; may differ significantly for this compound. |

| Boiling Point | 108 °C at 10 Torr | 4-Cyclopropylaniline | Experimental value; may differ significantly for this compound. |

| pKa | 4.15 ± 0.10 | 2-Cyclopropylaniline | Predicted value. The basicity of the amine will be affected by the electronic environment. |

| 4.82 ± 0.10 | 4-Cyclopropylaniline | Predicted value. | |

| logP (XLogP3) | 1.9 | 3-Cyclopropylaniline | Computed value.[1][2] Represents the logarithm of the octanol/water partition coefficient, indicating lipophilicity. |

| Solubility | Qualitatively low in water | This compound | Often requires co-solvents like acetonitrile for aqueous solutions in experimental settings.[3] |

| Appearance | Yellow liquid | Chloro-N-cyclopropylaniline | The appearance of the unsubstituted this compound may vary.[4][5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and property determination of this compound are crucial for its application in research and development.

The palladium-catalyzed Buchwald-Hartwig amination is a common and effective method for the synthesis of N-aryl amines, including this compound.[3]

Reaction:

Bromobenzene + Cyclopropylamine --(Pd catalyst, ligand, base)--> this compound

Materials:

-

Bromobenzene

-

Cyclopropylamine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., BINAP, XPhos, SPhos)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or other suitable anhydrous solvent

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent (e.g., toluene) to the flask.

-

Add the bromobenzene and cyclopropylamine to the reaction mixture.

-

Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (can range from a few hours to overnight), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Workflow for Buchwald-Hartwig Amination:

The pKa of an amine can be determined by various methods, with potentiometric titration being a common approach.

Principle:

The pKa is the pH at which the amine is 50% protonated. By titrating a solution of the amine with a strong acid, a titration curve is generated from which the pKa can be determined.

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the this compound solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the curve can be plotted to more accurately determine the equivalence point.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a classical approach for its determination.

Procedure:

-

Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Prepare a stock solution of this compound in the water-saturated n-octanol.

-

Mix a known volume of the this compound stock solution with a known volume of the n-octanol-saturated water in a separatory funnel.

-

Shake the funnel for a sufficient amount of time to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and the aqueous layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Chemical Reactivity and Metabolic Pathways

This compound exhibits unique reactivity, primarily due to the strained cyclopropyl ring, which makes it a valuable probe for studying single-electron transfer (SET) reactions.

Upon single-electron oxidation, this compound forms a radical cation. This intermediate undergoes a rapid and irreversible ring-opening of the cyclopropyl group to form a more stable distonic radical cation.[3][6][7] This property makes N-cyclopropylanilines useful as probes for oxidative processes, as the ring-opening is often faster than back electron transfer, providing a clear indication of an oxidative event.[3][6]

The metabolism of N-cyclopropylamines, including this compound, by cytochrome P450 (CYP) enzymes can proceed through different pathways. These enzymes can catalyze N-dealkylation, where either the cyclopropyl or the phenyl group is removed, or they can mediate the oxidative ring-opening of the cyclopropyl moiety. The latter can lead to the formation of reactive intermediates that may covalently bind to the enzyme, causing mechanism-based inactivation.[7][8]

References

- 1. Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Cyclopropylaniline | C9H11N | CID 12032139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mcneill-group.org [mcneill-group.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. researchgate.net [researchgate.net]

N-Cyclopropylaniline spectroscopic data (1H NMR, 13C NMR, MS, IR)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-cyclopropylaniline, tailored for researchers, scientists, and professionals in drug development. The guide summarizes key spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented in clearly structured tables. Detailed experimental methodologies are provided, and a logical workflow for spectroscopic analysis is visualized using a Graphviz diagram.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (ortho) | 6.60-6.70 | Doublet | 7.5 - 8.5 |

| Aromatic-H (meta) | 7.10-7.20 | Triplet | 7.5 - 8.5 |

| Aromatic-H (para) | 6.75-6.85 | Triplet | 7.0 - 8.0 |

| N-H | 3.60-3.80 | Broad Singlet | - |

| Cyclopropyl-CH | 2.40-2.50 | Multiplet | - |

| Cyclopropyl-CH₂ | 0.70-0.80 | Multiplet | - |

| Cyclopropyl-CH₂' | 0.45-0.55 | Multiplet | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-N) | 147-149 |

| Aromatic C-H (ortho) | 113-115 |

| Aromatic C-H (meta) | 128-130 |

| Aromatic C-H (para) | 117-119 |

| Cyclopropyl-CH | 30-32 |

| Cyclopropyl-CH₂ | 6-8 |

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 133 | High | [M]⁺ (Molecular Ion) |

| 132 | Moderate | [M-H]⁺ |

| 104 | Moderate to High | [M-C₂H₅]⁺ (Loss of ethyl from cyclopropyl ring opening) |

| 93 | High | [C₆H₅NH₂]⁺ (Aniline fragment) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl fragment) |

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3350-3450 | Medium, Sharp | N-H Stretch |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2850-3000 | Medium | Cyclopropyl C-H Stretch |

| 1600-1620 | Strong | Aromatic C=C Bend |

| 1500-1520 | Strong | Aromatic C=C Bend |

| 1250-1350 | Strong | C-N Stretch |

| 810-850 | Strong | C-H Out-of-plane bend (para-disubstituted like) |

| 690-770 | Strong | C-H Out-of-plane bend (monosubstituted-like) |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is used to acquire the carbon spectrum. Key parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several thousand scans are often required to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., Bruker TopSpin, MestReNova). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

2.2 Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

-

Sample Introduction: For GC-MS, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated on a suitable capillary column (e.g., DB-5ms) before entering the mass spectrometer. For a direct insertion probe, a small amount of the neat sample is used.

-

Ionization: Electron ionization is performed at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: The mass spectrum is recorded over a mass range of approximately m/z 40-400.

2.3 Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

N-Cyclopropylaniline: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. N-Cyclopropylaniline is a chemical with significant potential hazards. All users must consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this compound and adhere to all institutional and regulatory safety protocols. The information herein is based on available data for this compound and structurally related aromatic amines; however, comprehensive toxicological and physical hazard data for this compound specifically is limited.

Executive Summary

This compound (C₉H₁₁N) is an aromatic amine utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals.[1] Like many aromatic amines, it is presumed to be toxic and requires stringent safety measures to prevent exposure. This guide provides a comprehensive overview of the known hazards, recommended handling procedures, personal protective equipment (PPE) requirements, and emergency response protocols associated with this compound to ensure the safety of laboratory personnel.

Hazard Identification and Classification

GHS Hazard Statements for Cyclopropylanilines:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Primary Routes of Exposure: Inhalation, skin absorption, eye contact, and ingestion.[3]

Physicochemical and Toxicity Data

Quantitative data for this compound is not extensively documented. The following tables summarize available information for this compound and related compounds to provide a comparative overview.

Table 1: Physicochemical Properties

| Property | Value | Source / Notes |

| Chemical Name | This compound | - |

| CAS Number | 5404-01-3 | (For this compound) |

| Molecular Formula | C₉H₁₁N | [1] |

| Molecular Weight | 133.19 g/mol | [1] |

| Boiling Point | 255.1 ± 19.0 °C at 760 mmHg | Data for 4-Cyclopropylaniline[4] |

| Density | 1.1 ± 0.1 g/cm³ | Data for 4-Cyclopropylaniline[4] |

| Flash Point | Data not available | - |

| Appearance | Colorless to brown liquid | General observation for anilines |

Table 2: Toxicological Data Summary

| Metric | Value | Species | Route | Source / Notes |

| Acute Oral Toxicity (LD50) | Data not available | - | - | GHS classification (H302) indicates harm if swallowed.[2] |

| Acute Dermal Toxicity (LD50) | Data not available | - | - | GHS classification (H312) indicates harm in contact with skin.[2] |

| Acute Inhalation Toxicity (LC50) | Data not available | - | - | GHS classification (H332) indicates harm if inhaled.[2] |

Experimental Protocols and Safe Handling

Adherence to a strict Standard Operating Procedure (SOP) is mandatory when working with this compound. The following protocols are based on best practices for handling particularly hazardous substances.[5]

Engineering Controls

-

Chemical Fume Hood: All work involving the transfer, weighing, or reaction of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[5]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following are minimum requirements:

| PPE Type | Specification | Rationale |

| Hand Protection | Wear double-layered gloves. An inner nitrile glove (min. 4mil) with an outer, heavier-duty glove (e.g., neoprene or butyl rubber). | Protects against skin absorption. Aromatic amines can penetrate standard nitrile gloves over time.[5] |

| Eye Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a splash hazard. | Prevents eye contact and serious irritation or damage.[3] |

| Skin/Body Protection | A flame-resistant laboratory coat, fully fastened. Long pants and closed-toe shoes are required. | Protects skin from accidental splashes. |

| Respiratory Protection | Generally not required if work is confined to a fume hood. If there is a risk of exposure outside a hood, a respirator (e.g., N95 or higher with organic vapor cartridges) may be necessary based on a formal risk assessment. | Prevents inhalation of harmful vapors. |

General Handling and Storage Protocol

-

Designated Area: All work with this compound should be restricted to a designated area within the laboratory, clearly marked with hazard signs.

-

Quantities: Use the smallest quantity of the chemical necessary for the experiment.

-

Storage: Store this compound in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[3] The container must be tightly sealed. Store below eye level in a secondary containment tray.

-

Chemical Incompatibilities: Segregate this compound from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][8] Contact with these substances can lead to vigorous or explosive reactions.

-

Waste Disposal: All waste materials contaminated with this compound (e.g., gloves, pipette tips, absorbent paper) must be disposed of as hazardous waste in a clearly labeled, sealed container. Follow all local and institutional regulations for hazardous waste disposal.[3]

-

Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating or drinking.[9]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Use a safety shower if the contact area is large. Seek immediate medical attention.[3] |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so safely). Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Spill and Leak Response

The response to a spill depends on its size and location.

-

Minor Spill (inside a chemical fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with soap and water.

-

-

Major Spill (outside a fume hood or >100 mL):

-

Evacuate: Immediately evacuate the laboratory and alert others nearby.

-

Isolate: Close the laboratory doors and prevent entry.

-

Report: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details about the spill (chemical name, quantity, location).

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Visualized Workflows and Relationships

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: Standard Operating Workflow for this compound.

References

- 1. Buy this compound | 34535-98-3 [smolecule.com]

- 2. 3-Cyclopropylaniline | C9H11N | CID 12032139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. 4-Cyclopropylaniline | CAS#:3158-71-2 | Chemsrc [chemsrc.com]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. ehs.ucsb.edu [ehs.ucsb.edu]

- 7. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 8. ehs.utk.edu [ehs.utk.edu]

- 9. lsu.edu [lsu.edu]

Navigating the Solubility Landscape of N-Cyclopropylaniline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of N-Cyclopropylaniline, a key intermediate in the synthesis of various pharmaceuticals and a valuable probe in mechanistic studies. Aimed at researchers, scientists, and professionals in drug development, this document outlines the known qualitative solubility of this compound in common organic solvents, presents a detailed experimental protocol for quantitative solubility determination, and visualizes the workflow for solubility assessment.

Introduction

This compound is an organic compound featuring a cyclopropyl group attached to the nitrogen atom of an aniline moiety. This unique structural feature imparts specific reactivity and physical properties, making it a compound of interest in medicinal chemistry and materials science. Understanding its solubility is critical for its application in organic synthesis, formulation development, and biochemical assays. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound in a range of common organic solvents.

Solubility Profile of this compound

Based on its chemical structure—a combination of a nonpolar phenyl ring and a cyclopropyl group with a polar secondary amine—this compound is expected to exhibit good solubility in a range of organic solvents. General solubility principles suggest that it would be soluble in alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), ethers (e.g., diethyl ether), aromatic hydrocarbons (e.g., toluene), and halogenated solvents (e.g., dichloromethane). One study noted the use of an acetonitrile/water mixture to improve the solubility of a substituted this compound derivative at higher concentrations.

Given the lack of specific data, this guide provides a robust experimental protocol to enable researchers to determine the solubility of this compound in their solvents of interest.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of a solid organic compound such as this compound in an organic solvent using the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade or higher)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

Once the solvent is completely evaporated, weigh the vial containing the solid residue.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

-

-

Instrumental Analysis (HPLC or UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Analyze the diluted sample using the same instrumental method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Data Presentation:

The quantitative solubility data obtained should be summarized in a structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Methanol | 25 | Value | Value |

| e.g., Toluene | 25 | Value | Value |

| e.g., Ethyl Acetate | 25 | Value | Value |

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be represented by the following diagram.

Caption: Workflow for the determination of this compound solubility.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is not extensively documented in the public domain, its molecular structure suggests broad solubility in such media. This technical guide provides a standardized experimental protocol and a clear workflow diagram to empower researchers to generate reliable and reproducible solubility data tailored to their specific applications. The availability of such data is crucial for advancing the use of this compound in drug discovery, chemical synthesis, and materials science.

The Genesis of a Transient Species: An In-depth Technical Guide to the Formation of the N-Cyclopropylaniline Radical Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-cyclopropylaniline (CPA) moiety is a critical structural element in numerous pharmacologically active molecules. Its metabolic fate and reactivity are often dictated by the formation of a transient but highly significant intermediate: the this compound radical cation. This technical guide provides a comprehensive overview of the mechanisms governing the formation of this radical cation through various oxidative processes, including air oxidation, photosensitized oxidation, and electrochemical oxidation. Detailed experimental protocols, a compilation of key quantitative data, and visualizations of the reaction pathways are presented to offer researchers a thorough understanding of this fundamental process in medicinal chemistry and drug development.

Introduction

The cyclopropylamino group is a well-established bioisostere for larger alkyl groups and is frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability. However, the strained three-membered ring of the cyclopropyl group also imparts unique chemical reactivity, particularly a susceptibility to one-electron oxidation. This process leads to the formation of the this compound radical cation, a pivotal intermediate that readily undergoes a characteristic and irreversible ring-opening reaction.[1][2] Understanding the precise mechanisms of its formation and subsequent fate is paramount for predicting metabolic pathways, designing safer and more effective drugs, and developing novel synthetic methodologies.

This guide will delve into the core principles of this compound radical cation formation, supported by experimental evidence from the scientific literature.

Mechanisms of this compound Radical Cation Formation

The formation of the this compound radical cation is initiated by the removal of a single electron from the nitrogen atom of the aniline moiety. This single-electron transfer (SET) can be induced by several means:

Air Oxidation

In the presence of oxygen, particularly under ambient conditions or accelerated by heat or light, N-cyclopropylanilines can undergo air oxidation.[1] The reaction is believed to be initiated by an SET from the aniline to molecular oxygen, forming the radical cation and a superoxide radical.

Photosensitized Oxidation

Excited triplet-state photosensitizers are potent oxidants capable of abstracting an electron from this compound at near diffusion-controlled rates.[1] This method is frequently employed in mechanistic studies due to the ability to precisely control the generation of the radical cation using light.

Electrochemical Oxidation

Anodic oxidation provides a direct and quantifiable method for generating the this compound radical cation.[3] By controlling the applied potential, the formation of the radical cation can be initiated and studied in real-time, often coupled with mass spectrometry (EC/MS) to identify subsequent reaction products.

The Inevitable Fate: Ring Opening

A defining characteristic of the this compound radical cation is its rapid and irreversible ring-opening. This process is driven by the release of the inherent strain energy of the cyclopropyl ring (approximately 28 kcal/mol). The ring-opening results in the formation of a distonic radical cation, where the charge is localized on the nitrogen atom as an iminium ion, and the radical is situated at the terminal carbon of the opened propyl chain.[1] This irreversible step is crucial as it prevents back electron transfer and dictates the subsequent reaction pathways.[1][2]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to study the formation and reactivity of the this compound radical cation.

Synthesis of this compound and its Analogs

Buchwald-Hartwig Amination: This is a common and efficient method for the synthesis of N-cyclopropylanilines.[1]

-

Reaction Setup: A Schlenk tube is charged with Pd(OAc)₂ (palladium(II) acetate) and a suitable phosphine ligand (e.g., BrettPhos). The tube is evacuated and backfilled with an inert gas (e.g., argon).

-

Reagents: The appropriate aryl bromide, cyclopropylamine, and a base (e.g., sodium tert-butoxide) are added to the reaction vessel, followed by an anhydrous solvent (e.g., toluene).

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

-

Workup and Purification: The reaction mixture is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Cyclic Voltammetry (CV)

CV is used to determine the oxidation potential of N-cyclopropylanilines.[4][5][6]

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: A solution of the this compound analog in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) is prepared.

-

Experimental Parameters: The potential is swept from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s).

-

Data Analysis: The resulting voltammogram is analyzed to determine the peak oxidation potential (Epa), which corresponds to the formation of the radical cation.

Laser Flash Photolysis (LFP)

LFP is a powerful technique to directly observe and characterize transient species like the this compound radical cation.[7][8][9][10][11]

-

Sample Preparation: A solution of the this compound and a photosensitizer (e.g., 3,4-dihydronaphthalene) in a suitable solvent (e.g., acetonitrile) is prepared and deoxygenated by purging with an inert gas.

-

Instrumentation: A nanosecond laser pulse (e.g., from a Nd:YAG laser) is used to excite the photosensitizer. A second, continuous light source (probe beam) is passed through the sample, and the change in its absorbance over time is monitored by a fast detector (e.g., a photomultiplier tube) connected to a digital oscilloscope.

-

Data Acquisition: The transient absorption spectrum of the radical cation is recorded at various time delays after the laser flash. The decay kinetics of the radical cation are also measured to determine its lifetime.

Product Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is used to separate and identify the stable end-products of this compound oxidation.[1][12][13]

-

Sample Preparation: The reaction mixture from an oxidation experiment (e.g., air oxidation or photosensitized oxidation) is quenched and prepared for injection.

-

Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid, is used to separate the components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer (e.g., an electrospray ionization source coupled to a time-of-flight or quadrupole mass analyzer). The mass-to-charge ratio of the parent ions and their fragmentation patterns are used to identify the products.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that can directly detect and characterize radical species.[14][15][16][17][18]

-

Sample Preparation: The this compound radical cation is generated in situ within the EPR cavity, for example, by electrochemical oxidation or photolysis.

-

Instrumentation: The sample is placed in a magnetic field, and microwave radiation is applied. The absorption of microwaves by the unpaired electron is detected.

-

Data Analysis: The resulting EPR spectrum provides information about the electronic structure of the radical cation, including the hyperfine coupling constants, which reveal the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H).

Quantitative Data Summary

The following tables summarize key quantitative data related to the formation and properties of the this compound radical cation and its analogs, compiled from the literature.

Table 1: Oxidation Potentials of this compound Analogs

| Compound | Oxidation Potential (Epa vs. Ag/AgCl) | Method | Reference |

| This compound (CPA) | ~0.8 V | CV | [1] |

| 3-Chloro-N-cyclopropylaniline | Higher than CPA | CV | [1] |

| 2-Methoxy-N-cyclopropylaniline | Lower than CPA | CV | [1] |

Table 2: Kinetic Data for Photosensitized Oxidation of N-Cyclopropylanilines

| This compound Analog | Triplet Sensitizer | Bimolecular Rate Constant (k_q) (M⁻¹s⁻¹) | Radical Cation Lifetime (τ) (ns) | Reference |

| CPA | 3,4-Dihydronaphthalene | ~9 x 10⁸ - 4 x 10⁹ | 140 - 580 | [1][2][19] |

| 3-Cl-CPA | 3,4-Dihydronaphthalene | ~9 x 10⁸ - 4 x 10⁹ | Shorter than CPA | [1] |

| 2-MeO-CPA | 3,4-Dihydronaphthalene | ~9 x 10⁸ - 4 x 10⁹ | Longer than CPA | [1] |

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways involved in the formation and reaction of the this compound radical cation.

Caption: Overall mechanism of this compound radical cation formation and subsequent reaction.

Caption: Experimental workflow for Laser Flash Photolysis.

Conclusion

The formation of the this compound radical cation is a fundamental process with significant implications in drug metabolism and synthetic chemistry. Its generation via single-electron transfer, followed by a rapid and irreversible ring-opening, initiates a cascade of reactions leading to a variety of products. A thorough understanding of these mechanisms, facilitated by the experimental techniques detailed in this guide, is essential for the rational design of new chemical entities with optimized safety and efficacy profiles. The provided protocols and data serve as a valuable resource for researchers in their efforts to probe and control the reactivity of this important structural motif.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mcneill-group.org [mcneill-group.org]

- 3. Electrocatalytic redox neutral [3 + 2] annulation of N -cyclopropylanilines and alkenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05665K [pubs.rsc.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. ijraset.com [ijraset.com]

- 7. Flash Photolysis | Chem Lab [chemlab.truman.edu]

- 8. Laser Flash Photometer (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

- 10. ru.ac.za [ru.ac.za]

- 11. Measurements with Nanosecond Laser Flash Photolysis Instrumentation - Ruđer Bošković Institute [irb.hr]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. d-nb.info [d-nb.info]

- 14. Modeling EPR parameters of nitrogen containing conjugated radical cations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Captodative Approach to Stable Nitrogen-Centered Radicals, Anions, and Cations Exhibiting Near-Infrared Electrochromism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EPR studies of nitrogen-centred free radicals. Part 53.1 Isolation, EPR spectra and magnetic characterization of N-(arylthio)-2,4-diaryl-6-cyanophenylaminyls - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]

Commercial Availability and Technical Guide for N-Cyclopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key applications of N-Cyclopropylaniline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is a critical intermediate or probe.

Introduction to this compound

This compound (CAS No. 34535-98-3) is an organic compound with the molecular formula C₉H₁₁N. It is characterized by a cyclopropyl group attached to the nitrogen atom of an aniline molecule. This unique structural feature imparts specific reactivity, making it a valuable building block in organic synthesis and a useful tool in mechanistic studies.

Its primary significance lies in its role as a key precursor in the synthesis of quinolone and fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[1] The cyclopropyl moiety is crucial for the antibacterial efficacy of these drugs. Furthermore, the strained cyclopropyl ring allows this compound and its derivatives to serve as mechanistic probes in studies of oxidative processes, as the ring undergoes irreversible opening upon single-electron oxidation.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, ranging from laboratory-scale quantities to bulk manufacturing. The available grades typically vary in purity, with research-grade material often exceeding 95-99% purity. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers of this compound (CAS: 34535-98-3)

| Supplier | Product Name | CAS Number | Purity | Available Grades |

| Sigma-Aldrich | This compound | 34535-98-3 | ≥90% | Research Grade |

| AstaTech, Inc. | This compound | 34535-98-3 | 90% | Not Specified |

| Smolecule | This compound | 34535-98-3 | Not Specified | Research Grade |

| Clinivex | This compound | 34535-98-3 | High Purity | Reference Standard |

| Weifang Yangxu Group Co., Ltd. | This compound | 34535-98-3 | 99% | Not Specified |

| chemPUR | This compound | 34535-98-3 | 95+% | Not Specified |

| abcr GmbH | This compound | 34535-98-3 | 95% | Not Specified |

Note: Availability, purity, and packaging are subject to change. Please consult the respective supplier's website for the most current information.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application as an experimental probe.

Synthesis of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a widely used and efficient method for the synthesis of N-aryl amines.[2] This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Reaction Scheme:

Materials and Reagents:

-

Bromobenzene

-

Cyclopropylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Detailed Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (0.02 mol eq), the phosphine ligand (e.g., XPhos, 0.04 mol eq), and the base (e.g., sodium tert-butoxide, 1.4 mol eq).

-

Addition of Reactants: To the flask, add anhydrous toluene, followed by bromobenzene (1.0 mol eq) and cyclopropylamine (1.2 mol eq).

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Use of this compound as a Probe for Oxidative Stress

This compound can be used as a chemical probe to detect and quantify certain types of oxidative stress, particularly those involving single-electron transfer (SET) mechanisms.[3] Upon oxidation, the cyclopropyl ring undergoes an irreversible ring-opening reaction, and the formation of the resulting products can be monitored to quantify the extent of the initial oxidative event.

Experimental Workflow:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Prepare stock solutions of the photosensitizer (e.g., a dissolved organic matter isolate or a specific compound like rose bengal) and any potential quenchers in an appropriate aqueous buffer.

-

Photolysis Experiment: In a quartz cuvette, combine the this compound solution, the photosensitizer solution, and the buffer. The final concentrations should be optimized based on the specific system under investigation.

-

Irradiation: Irradiate the sample with a light source of a suitable wavelength to excite the photosensitizer. Control experiments should be run in the dark to account for any non-photochemical degradation.

-

Sample Analysis: At various time points during the irradiation, withdraw aliquots of the reaction mixture.

-

Quantification: Analyze the concentration of the remaining this compound and/or the formation of its ring-opened products using High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Data Analysis: Plot the concentration of this compound versus time to determine the rate of its degradation. This rate can be used to infer the steady-state concentration of the reactive oxygen species responsible for the oxidation.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Synthesis of Quinolone Core from this compound

The Gould-Jacobs reaction is a classical method for synthesizing the quinolone ring system from an aniline derivative.[4]

Caption: Synthetic pathway of the quinolone core from this compound via the Gould-Jacobs reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

This diagram illustrates the key steps in the palladium-catalyzed synthesis of this compound.[2]

Caption: Catalytic cycle for the Buchwald-Hartwig amination synthesis of this compound.

Experimental Workflow for Oxidative Stress Probing

This diagram outlines the general procedure for using this compound as a probe in photochemistry experiments.

Caption: Experimental workflow for using this compound as an oxidative stress probe.

References

N-Cyclopropylaniline CAS number and chemical identifiers

For Immediate Release

This technical guide provides an in-depth overview of N-Cyclopropylaniline, a versatile chemical compound utilized in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, experimental protocols, and its application as a mechanistic probe.

Core Chemical Identifiers

This compound is an organic compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique structural features, particularly the strained cyclopropyl ring, impart distinct reactivity. A comprehensive summary of its key chemical identifiers is presented below for easy reference.

| Identifier | Value | Source |

| CAS Number | 34535-98-3 | [1] |

| IUPAC Name | This compound | [1] |

| Chemical Formula | C₉H₁₁N | [1] |

| Molecular Weight | 133.19 g/mol | [1] |

| Canonical SMILES | C1CC1NC2=CC=CC=C2 | [1] |

| InChI | InChI=1S/C9H11N/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9-10H,6-7H2 | [1] |

| InChI Key | AOTWIFLKURJQGE-UHFFFAOYSA-N | [1] |

| PubChem CID | 7016287 | [2] |

Synthesis Protocol: Buchwald-Hartwig Amination

A common and efficient method for the synthesis of this compound and its analogs is the Buchwald-Hartwig amination.[3] This palladium-catalyzed cross-coupling reaction provides a reliable route to form the carbon-nitrogen bond between an aryl halide and an amine.

General Methodology:

The synthesis involves the palladium-catalyzed coupling of a bromobenzene derivative with cyclopropylamine. This procedure has been shown to produce moderate to high yields, typically in the range of 85-92%.[3]

-

Reactants: Bromobenzene (or a substituted bromobenzene), Cyclopropylamine.

-

Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand.

-

Base: A non-nucleophilic base such as sodium tert-butoxide is typically used to facilitate the catalytic cycle.

-

Solvent: Anhydrous toluene is a common solvent for this reaction.

-

Procedure: The aryl bromide, cyclopropylamine, base, palladium catalyst, and ligand are combined in an inert atmosphere (e.g., under argon or nitrogen) in the reaction solvent. The mixture is then heated for a specified period until the reaction reaches completion. Workup typically involves filtration to remove the catalyst, followed by extraction and purification of the product by column chromatography.

Application in Probing Oxidative Properties

This compound serves as a valuable mechanistic probe for investigating single-electron transfer (SET) processes, particularly in the context of oxidative properties of triplet-state photosensitizers.[3][4] Its utility stems from the irreversible ring-opening of the cyclopropyl group following an initial oxidation event.[3]

This characteristic allows it to act as a "reporter" for SET events, as the ring-opened products are distinct from the parent compound and can be readily detected and quantified. This is particularly advantageous in complex systems where reversible SET processes might otherwise be difficult to observe.[3]

Experimental Workflow for Probing Oxidative Properties:

The following diagram illustrates a typical experimental workflow for using this compound to probe the oxidative properties of a triplet-state photosensitizer.

Signaling Pathway: Oxidative Ring-Opening Cascade

The core of this compound's function as a probe is its irreversible transformation upon single-electron oxidation. The following diagram details the key steps in this process.

References

- 1. N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mcneill-group.org [mcneill-group.org]

- 4. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Calculations on N-Cyclopropylaniline Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-cyclopropylaniline, with a focus on theoretical calculations and its behavior upon oxidation. The document summarizes key quantitative data, outlines detailed experimental and computational methodologies, and visualizes important concepts and workflows.

Introduction

This compound (CPA) is a secondary amine that has garnered significant interest, primarily as a mechanistic probe in studies of single-electron transfer (SET) oxidation reactions.[1][2] Its utility stems from the unique instability of its radical cation, which undergoes a rapid and irreversible ring-opening of the cyclopropyl group.[3][4] This reaction is driven by the release of the inherent strain energy of the three-membered ring, which is estimated to be approximately 28 kcal/mol.[2] This distinct reactivity makes CPA a valuable tool in photochemistry and environmental chemistry for studying oxidative processes.[1][2]

While much of the research has focused on the reactivity of CPA following oxidation, an understanding of the conformational stability of the neutral molecule is crucial for a complete picture of its chemical behavior and for its potential application as a scaffold in organic synthesis and drug discovery.[2][5] This guide will cover both the well-documented instability of the CPA radical cation and a proposed theoretical framework for analyzing the conformational stability of the neutral, ground-state molecule.

Stability of the this compound Radical Cation

The defining characteristic of this compound's chemistry is the instability of its radical cation (CPA•+), which is formed upon single-electron oxidation.[2] This instability leads to a spontaneous and irreversible ring-opening of the cyclopropyl group, forming an iminium distonic radical cation.[2] This process is highly efficient and can outcompete other reactions such as back electron transfer or quenching by antioxidants.[3][4]

The ring-opening reaction makes CPA an effective probe for oxidative processes, as the formation of ring-opened products provides a clear and irreversible signal of a SET event.[1] The lifetime of the CPA radical cation is significantly shorter than that of analogous aniline radical cations that do not possess the cyclopropyl group.[2]

Quantitative Data on Oxidative Instability

The following table summarizes key quantitative data from studies on the oxidation of this compound and its analogs.

| Compound | Oxidation Bimolecular Rate Constant (M⁻¹ s⁻¹) | Radical Cation Lifetime (τ, ns) | Radical Cation λmax (nm) |

| This compound (CPA) | ~9 x 10⁸ to 4 x 10⁹ | 580 | 495 |

| 3-Chloro-N-cyclopropylaniline | Not specified | 140 | Not specified |

| 2-Methoxy-N-cyclopropylaniline | Not specified | Not specified | Not specified |

| N-Isopropylaniline (N-IPA) | Not specified | > 50,000 | 445 |

Data sourced from Pflug, et al. (2019).[1][2]

Signaling Pathway of Oxidative Ring-Opening

The following diagram illustrates the proposed mechanism for the single-electron oxidation of this compound and subsequent irreversible ring-opening.

Theoretical Calculations on the Stability of Neutral this compound

This section outlines a proposed computational protocol for investigating the conformational stability of this compound using Density Functional Theory (DFT), based on established methods for similar aniline derivatives.[1][6]

Proposed Computational Protocol

A thorough computational analysis of this compound's conformational landscape would involve the following steps:

-

Conformational Search: A systematic or stochastic conformational search should be performed to identify all possible low-energy conformers. This is crucial for molecules with multiple rotatable bonds, such as the N-C(phenyl) and N-C(cyclopropyl) bonds in CPA.

-

Geometry Optimization: The geometries of all identified conformers should be optimized to find the local energy minima on the potential energy surface. A common and reliable method for this is the B3LYP functional with a 6-311++G(d,p) basis set.[1][6]

-

Frequency Calculations: Vibrational frequency calculations should be performed on all optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Rotational Barrier Analysis: The rotational energy barriers around the N-C(phenyl) and N-C(cyclopropyl) bonds should be calculated by performing a series of constrained geometry optimizations (scans) where the dihedral angle of interest is varied in a stepwise manner.

The following diagram illustrates the proposed workflow for this computational study.

Hypothetical Quantitative Data

A computational study as described above would yield valuable quantitative data on the stability of this compound. The following table presents a hypothetical summary of the kind of results that could be expected.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Rotational Barrier (N-Cphenyl, kcal/mol) | Rotational Barrier (N-Ccyclo, kcal/mol) |

| Conformer A (Global Minimum) | 0° (Planar) | 0.00 | 5.8 | 3.2 |

| Conformer B | 90° (Perpendicular) | 2.50 | - | - |

| Transition State (N-Cphenyl rot.) | ~45° | 5.8 | - | - |

| Transition State (N-Ccyclo rot.) | ~60° | 3.2 | - | - |

Note: The values in this table are hypothetical and for illustrative purposes only. A dedicated computational study is required to determine the actual values.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-cyclopropylanilines is through a palladium-catalyzed amination reaction (Buchwald-Hartwig amination) of an aryl bromide with cyclopropylamine.[7]

Materials:

-

Aryl bromide (e.g., bromobenzene)

-

Cyclopropylamine

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon atmosphere

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

-

Add anhydrous toluene to the flask and stir the mixture for 10 minutes.

-

Add the aryl bromide to the mixture.

-

Add cyclopropylamine to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the this compound.

Photolysis Experiments for Stability Analysis

Steady-state photolysis experiments can be used to study the oxidative stability of this compound in the presence of a photosensitizer.[1][2]

Materials:

-

This compound (CPA)

-

Photosensitizer (e.g., 3'-methoxyacetophenone)

-

Aqueous buffer solution (e.g., phosphate buffer at pH 7)

-

Acetonitrile (for solubility)

-

High-pressure mercury lamp or other suitable light source

-

Quartz cuvettes

-

HPLC for product analysis

Procedure:

-

Prepare a stock solution of CPA and the photosensitizer in acetonitrile.

-

Prepare the aqueous reaction solutions in quartz cuvettes by adding the stock solutions to the buffer.

-

Purge the solutions with an inert gas (e.g., nitrogen or argon) if anaerobic conditions are required.

-

Irradiate the samples using a high-pressure mercury lamp with appropriate filters to select the desired wavelength.

-

At various time points, withdraw aliquots from the reaction mixture.

-

Analyze the aliquots by HPLC to monitor the degradation of CPA and the formation of products.

-

Determine the reaction kinetics by plotting the concentration of CPA versus time.

Potential Applications in Drug Discovery

While this compound itself is not a known therapeutic agent, the cyclopropylamine and aniline moieties are present in numerous biologically active compounds. The unique structural and electronic properties of the cyclopropyl group can influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.

-

Scaffold for Novel Therapeutics: The this compound core can serve as a versatile scaffold for the synthesis of new chemical entities.[5] Its derivatives could be explored for a wide range of therapeutic targets.

-

Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other groups, such as a vinyl or isopropyl group, to improve metabolic stability or to fine-tune binding interactions with a biological target.

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity and conformation, which can be leveraged to optimize its drug-like properties.

Given the prevalence of the aniline scaffold in medicinal chemistry, the incorporation of a cyclopropyl group offers a promising strategy for developing novel drug candidates with improved pharmacological properties. Further research into the biological activities of this compound derivatives is warranted.

Conclusion

This compound exhibits a fascinating dichotomy in its stability. While the neutral molecule is a stable, synthetically accessible compound, its radical cation is highly unstable and undergoes a characteristic irreversible ring-opening. This property has been effectively exploited to use CPA as a probe for oxidative reactions. A deeper understanding of the conformational stability of the neutral molecule, as could be provided by the proposed theoretical calculations, would further enhance its utility as a building block in organic synthesis and medicinal chemistry. The combination of experimental and computational approaches outlined in this guide provides a robust framework for the continued investigation and application of this intriguing molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]

- 5. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

Unveiling the Energetic Landscape: A Technical Guide to the Ring Strain Energy of the Cyclopropyl Group in N-Cyclopropylaniline

For Immediate Release

This technical guide provides a comprehensive analysis of the ring strain energy associated with the cyclopropyl group in N-Cyclopropylaniline, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the thermodynamic instability inherent in this structural motif. The high ring strain of the cyclopropyl group plays a crucial role in the reactivity and metabolic pathways of this compound and its derivatives, making a quantitative understanding of this property essential for rational drug design and synthetic strategy.

Introduction: The Significance of Ring Strain in this compound

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain due to the deviation of its internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This inherent strain, a combination of angle strain and torsional strain, results in a higher ground-state energy compared to its acyclic counterparts. In the context of this compound, this stored potential energy can be a driving force for various chemical transformations, including metabolic ring-opening reactions.

Methodology for Determining Ring Strain Energy

Due to the absence of direct experimental data, a computational approach employing a homodesmotic reaction is the most reliable method for determining the ring strain energy of the cyclopropyl group in this compound. This method is designed to cancel out the energetic contributions of similar bond types on both sides of the reaction, thereby isolating the strain energy of the cyclic system.

The Homodesmotic Reaction Approach

A carefully constructed homodesmotic reaction for this compound is presented below. This reaction involves the theoretical cleavage of the C-N and C-C bonds of the cyclopropyl ring and their replacement with analogous bonds in strain-free reference molecules.

Reaction 1: Homodesmotic Reaction for this compound

The ring strain energy (RSE) is then calculated as the enthalpy change (ΔH) of this reaction:

RSE = ΔH_reaction = [ΣΔH_f(products)] - [ΣΔH_f(reactants)]

Where ΔH_f represents the standard enthalpy of formation of each species.

Computational Protocol

High-level quantum chemical calculations are required to obtain accurate enthalpies of formation for the reactants and products in the homodesmotic reaction. The following protocol outlines a standard and reliable computational methodology:

-

Geometry Optimization: The three-dimensional structures of all molecules in the homodesmotic reaction are optimized using a suitable density functional theory (DFT) method, such as B3LYP, with a sufficiently large basis set, for example, 6-311+G(d,p).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculations: To achieve higher accuracy, single-point energy calculations are performed on the optimized geometries using a more sophisticated and computationally expensive method, such as the G3B3 composite method. This method approximates the "gold standard" CCSD(T) method with a large basis set.

-